N-[4-(1-Hydroxyethyl)phenyl]acetamide
Description
Contextualization in Organic Chemistry Research
In the realm of organic chemistry, N-[4-(1-Hydroxyethyl)phenyl]acetamide is recognized primarily as a synthetic intermediate. Its structural similarity to commercially significant compounds, such as N-(4-hydroxyphenyl)acetamide (paracetamol), positions it as a key precursor or a reference compound in the development of synthetic methodologies. For instance, research has explored the synthesis of N-(4-hydroxyphenyl)acetamide from N-(4-nitrophenyl)acetamide, a process that could conceptually be adapted for the synthesis of this compound. jcbsc.org
The presence of a chiral center at the carbon atom of the 1-hydroxyethyl group introduces the element of stereochemistry to its chemistry. This makes it a valuable substrate for studies involving stereoselective reactions, allowing researchers to investigate the influence of chirality on reaction outcomes and biological activities.
Significance as a Target and Scaffold in Chemical Synthesis
The bifunctional nature of this compound, possessing both a hydroxyl and an acetamido group, makes it a versatile scaffold in chemical synthesis. The hydroxyl group can be readily esterified or etherified, while the amide group can undergo various transformations, providing multiple avenues for structural modification and the synthesis of new derivatives.
A notable application is its use as a building block for creating more complex molecules with potential therapeutic applications. For example, a patent has described a process for the synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoyl-1-methyl pyrrole-2-acetic acids, highlighting its role in generating compounds with potential anti-inflammatory and analgesic activities. google.com Furthermore, the broader class of acetamide (B32628) derivatives has been investigated for a wide range of biological activities, including as COX-II inhibitors, suggesting that this compound can serve as a valuable starting point for the development of novel therapeutic agents.
Overview of Current Academic Research Trajectories Pertaining to this compound
Current academic research involving this compound and its derivatives is primarily focused on medicinal chemistry and the development of new bioactive compounds. The acetamide scaffold is a common feature in many pharmaceuticals, and researchers are exploring how modifications to this core structure can lead to new therapeutic properties.
One area of investigation is the synthesis of novel N-phenylacetamide derivatives containing various heterocyclic moieties, such as thiazoles, to evaluate their antibacterial and nematicidal activities. nih.gov While not always starting directly from this compound, these studies underscore the continued interest in the N-phenylacetamide core as a pharmacophore.
Another research direction involves the study of metal complexes of acetamide derivatives. For instance, the coordination chemistry of the closely related N-(4-hydroxyphenyl)acetamide with metal ions like Fe(III) has been explored, suggesting that this compound could also serve as a ligand for the formation of new metal-based compounds with potential catalytic or biological applications. openaccessjournals.com The development of novel analgesics that lack the hepatotoxicity of some existing drugs is another active area, with researchers designing new 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)acetamide analogs. nih.gov These research trends indicate a focus on leveraging the this compound scaffold for the creation of new molecules with tailored biological functions.
Structure
2D Structure
3D Structure
Properties
CAS No. |
16375-92-1 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-[4-(1-hydroxyethyl)phenyl]acetamide |
InChI |
InChI=1S/C10H13NO2/c1-7(12)9-3-5-10(6-4-9)11-8(2)13/h3-7,12H,1-2H3,(H,11,13) |
InChI Key |
AXSFXIYXBDIWQK-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)NC(=O)C)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)C)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 4 1 Hydroxyethyl Phenyl Acetamide
Stereoselective and Enantioselective Synthesis of N-[4-(1-Hydroxyethyl)phenyl]acetamide
The production of single enantiomers of this compound is of paramount importance. To this end, various stereoselective and enantioselective synthetic methodologies have been explored, including biocatalytic, chemoenzymatic, and asymmetric reduction techniques, as well as chiral resolution.
Biocatalytic and Chemoenzymatic Approaches for Enantiomer Production
Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity under mild reaction conditions. Lipases, in particular, have been extensively used for the kinetic resolution of racemic alcohols. The enzymatic kinetic resolution of secondary alcohols structurally similar to this compound has been successfully achieved using Candida antarctica lipase (B570770) B (CALB). diva-portal.org This enzyme is known for its broad substrate specificity and high enantioselectivity in transesterification reactions. scirp.orgmdpi.com
In a typical chemoenzymatic approach for producing enantiomers of this compound, the racemic alcohol is subjected to a transesterification reaction catalyzed by CALB in a suitable organic solvent, using an acyl donor such as vinyl acetate (B1210297). The enzyme selectively acylates one enantiomer, leaving the other unreacted. This allows for the separation of the acylated and unacylated enantiomers. The high enantioselectivity of CALB, often with an enantiomeric ratio (E) well above 200, ensures the production of both enantiomers with high optical purity. diva-portal.org
Table 1: Biocatalytic Kinetic Resolution of Secondary Alcohols using Candida antarctica Lipase B (CALB)
| Substrate | Acyl Donor | Solvent | Enantioselectivity (E) | Reference |
|---|---|---|---|---|
| Racemic sec-alcohols | Vinyl Acetate | Hexane | >200 | diva-portal.org |
Asymmetric Reduction Strategies for the 1-Hydroxyethyl Moiety
Asymmetric reduction of the prochiral ketone, N-(4-acetylphenyl)acetamide, is a direct and atom-economical method for obtaining enantiomerically enriched this compound. This transformation can be achieved using both biocatalytic and chemocatalytic approaches.
Biocatalytic asymmetric reduction using whole cells of microorganisms or isolated enzymes offers a green and efficient alternative. For instance, various plant tissues have been shown to reduce acetophenone (B1666503) and its derivatives with high enantioselectivity. nih.gov Similarly, yeast strains such as Rhodotorula glutinis have been successfully employed for the asymmetric reduction of substituted acetophenones, yielding the corresponding (S)-alcohols with excellent enantiomeric excess (>99% ee). nih.gov
Chemocatalytic asymmetric reduction provides another powerful tool. Chiral oxazaborolidine catalysts, famously developed by Corey, are highly effective for the borane-mediated reduction of prochiral ketones. researchgate.net These catalysts, generated in situ from chiral amino alcohols, can achieve high enantioselectivities for a wide range of ketones. Furthermore, transition metal complexes with chiral ligands are also widely used for asymmetric hydrogenation and transfer hydrogenation of ketones.
Table 2: Asymmetric Reduction of Acetophenone Derivatives
| Substrate | Catalyst/Biocatalyst | Product Configuration | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Acetophenone Derivatives | Rhodotorula glutinis | (S) | >99% | nih.gov |
| 4'-Chloroacetophenone | Plant Tissues | (R) or (S) | up to 98% | nih.gov |
Chiral Resolution Techniques for this compound Enantiomers
Chiral resolution is a widely used method for separating enantiomers from a racemic mixture. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a particularly powerful and versatile technique for both analytical and preparative-scale separations of enantiomers. nih.govmdpi.com
For the separation of this compound enantiomers, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are excellent candidates. These CSPs, particularly those with carbamate (B1207046) derivatives like cellulose tris(3,5-dimethylphenylcarbamate), have demonstrated broad applicability in resolving a wide range of chiral compounds, including those with alcohol functionalities. nih.gov
The separation is typically achieved using a mobile phase consisting of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol (B145695). The addition of a small amount of an acidic or basic additive can often improve the resolution and peak shape. researchgate.net The choice of the specific CSP and mobile phase composition is crucial for achieving optimal separation and is often determined through a screening process.
Classical and Novel Synthetic Routes to this compound
Beyond stereoselective methods, classical synthetic routes remain important for the production of racemic this compound, which can then be subjected to chiral resolution.
Preparative Methods from N-(4-Acetylphenyl)acetamide Precursors
The most common and straightforward method for the synthesis of this compound is the reduction of its corresponding ketone precursor, N-(4-acetylphenyl)acetamide. This precursor is readily available and can be synthesized from 2'-aminoacetophenone (B46740) in acetic anhydride (B1165640). researchgate.net
The reduction of the carbonyl group in N-(4-acetylphenyl)acetamide to a hydroxyl group can be efficiently carried out using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is widely used for this purpose due to its ease of handling and high yields. numberanalytics.comnumberanalytics.com The reaction is typically performed in a protic solvent such as methanol (B129727) or ethanol at room temperature or below.
Optimized Reaction Conditions and Solvent Effects in Synthesis
The efficiency and yield of the reduction of N-(4-acetylphenyl)acetamide can be influenced by several factors, including the choice of solvent, temperature, and the amount of reducing agent. numberanalytics.comnumberanalytics.com
Protic solvents like methanol and ethanol are generally preferred for sodium borohydride reductions as they can enhance the reaction rate. numberanalytics.com The reaction temperature is typically kept low (0 °C to room temperature) to control the reaction rate and minimize potential side reactions. The amount of sodium borohydride is usually used in a slight excess to ensure complete conversion of the ketone.
The photophysical properties of related acetamide (B32628) derivatives have been shown to be strongly dependent on the polarity and proticity of the solvent, which can influence solute-solvent interactions and the stability of different conformers. nih.gov While this study focused on excited-state properties, it highlights the importance of the solvent environment, which can also play a role in the ground-state reactivity and reaction outcomes during synthesis. Optimization of these parameters is crucial for developing a robust and efficient process for the synthesis of this compound.
Table 3: Common Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-(4-Acetylphenyl)acetamide |
| Sodium borohydride |
| Vinyl acetate |
| Candida antarctica lipase B (CALB) |
| Rhodotorula glutinis |
| Oxazaborolidine |
| Borane |
| n-Hexane |
| Isopropanol |
| Ethanol |
| Methanol |
| 2'-Aminoacetophenone |
Derivatization and Analogue Preparation of this compound
The structural framework of this compound allows for various modifications to generate a library of analogues with potentially altered chemical and biological properties. These modifications can be broadly categorized into the synthesis of substituted derivatives and its use as a foundational element for constructing more intricate molecules.
Synthesis of Substituted this compound Derivatives (e.g., halogenated analogues)
The synthesis of substituted derivatives of this compound, particularly halogenated analogues, can be achieved through several synthetic strategies. Halogenation of the aromatic ring can significantly influence the compound's electronic properties and lipophilicity.
One plausible approach to introduce halogens onto the phenyl ring involves the electrophilic aromatic substitution of a suitable precursor. For instance, starting with N-(4-acetylphenyl)acetamide, bromination can be achieved using bromine in acetic acid. This would yield N-(4-acetyl-3-bromophenyl)acetamide, which could then be subjected to a reduction of the ketone to the corresponding secondary alcohol, affording the halogenated derivative.
While direct synthesis protocols for halogenated this compound are not extensively detailed in readily available literature, general methods for the halogenation of anilines and their derivatives are well-established. For example, N,N-dialkylaniline N-oxides can be treated with thionyl halides to achieve selective para-bromination or ortho-chlorination. nsf.gov Although this specific methodology applies to tertiary anilines, it highlights the principle of activating the aniline (B41778) derivative for regioselective halogenation.
Furthermore, the synthesis of various N-phenylacetamide derivatives containing different substituents, such as 4-arylthiazole moieties, has been reported. nih.gov These synthetic schemes often involve the multi-step conversion of a substituted aniline, demonstrating the feasibility of incorporating diverse functional groups, including halogens, onto the N-phenylacetamide scaffold.
A patent for the synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoyl-1-methyl pyrrole-2-acetic acids mentions that the substituent 'R' on the benzoyl group can be a halogen. This indicates the compatibility of halogen atoms within this class of molecules and suggests that halogenated starting materials can be incorporated into the synthesis.
Role as a Synthetic Intermediate and Building Block in Complex Molecule Construction
This compound serves as a valuable intermediate in the construction of more complex molecules, leveraging the reactivity of its hydroxyl and acetamido functionalities.
For instance, it can be utilized in the synthesis of novel heterocyclic compounds. The acetamido group can be a precursor to other functional groups, or the entire this compound moiety can be incorporated into a larger molecular framework. One-pot, multi-step organic syntheses, including mechanochemical methods, often employ aniline derivatives in domino reactions to build complex heterocyclic systems. nih.gov
The hydroxyl group of this compound can be esterified to produce various derivatives. This is exemplified in a patented process where it is reacted with acyl halides derived from 5-benzoyl-1-methylpyrrole-2-acetic acids to form ester compounds.
Moreover, N-substituted acetamide derivatives are employed in the synthesis of compounds with potential biological activity. For example, N-phenylacetamide derivatives have been incorporated into molecules containing 4-arylthiazole moieties, which have been evaluated for their antibacterial and nematicidal activities. nih.gov
Reaction Kinetics and Mechanistic Pathways of this compound Formation
The formation of this compound typically involves the N-acetylation of 4-(1-hydroxyethyl)aniline. The kinetics and mechanism of this reaction are analogous to the well-studied acetylation of other substituted anilines.
The reaction mechanism for the N-acetylation of anilines with agents like acetic anhydride or acetyl chloride is a nucleophilic acyl substitution. The nitrogen atom of the aniline's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. pearson.comstudylib.net
Mechanism of N-Acetylation of an Aniline Derivative:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the substituted aniline attacks the carbonyl carbon of the acetylating agent (e.g., acetic anhydride). This leads to the formation of a tetrahedral intermediate.
Leaving Group Departure: The tetrahedral intermediate collapses, and a leaving group (e.g., acetate ion) is expelled.
Deprotonation: A base, which can be another aniline molecule or the acetate ion, removes a proton from the nitrogen atom, yielding the final N-acetylated product and a byproduct (e.g., acetic acid). studylib.net
The rate of this reaction is influenced by several factors, including the nature of the substituents on the aniline ring. Electron-donating groups on the ring increase the nucleophilicity of the amino group, thereby accelerating the reaction. Conversely, electron-withdrawing groups decrease the nucleophilicity and slow down the reaction rate. The partial atomic charge on the amine nitrogen is a key predictor of its susceptibility to N-acetylation. nih.gov
Kinetic studies on the acetylation of ethanol, a process that shares similarities with the modification of the hydroxyl group in the target molecule, have been analyzed using a two-step method to determine kinetic parameters. nih.gov While not directly applicable to the N-acetylation, this demonstrates the methodologies used to study the kinetics of such reactions.
The formation of the 1-hydroxyethyl group on the phenyl ring is typically achieved through the reduction of an acetophenone precursor. Kinetic studies of the reduction of acetophenone to 1-phenylethanol (B42297) have been conducted using various catalysts, including whole-cell biocatalysts. These studies often reveal Michaelis-Menten kinetics, with potential substrate inhibition at higher concentrations.
Structural Elucidation and Conformational Analysis of N 4 1 Hydroxyethyl Phenyl Acetamide
Advanced Spectroscopic Characterization Methodologies
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic environment of N-[4-(1-Hydroxyethyl)phenyl]acetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Although specific experimental data for this exact compound is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. researchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule.
Aromatic Protons: The protons on the para-substituted benzene (B151609) ring would appear as two doublets in the aromatic region (typically δ 7.0-7.6 ppm). The protons ortho to the acetamido group and the protons ortho to the hydroxyethyl (B10761427) group will have slightly different chemical shifts due to the differing electronic effects of the substituents.
Amide Proton (-NH): A broad singlet corresponding to the amide proton is expected, with its chemical shift being concentration and solvent dependent.
Methine Proton (-CH-OH): A quartet is anticipated for the proton attached to the carbon bearing the hydroxyl group, resulting from coupling with the adjacent methyl protons. This signal would likely appear in the δ 4.5-5.0 ppm range.
Hydroxyl Proton (-OH): A singlet, often broad, for the hydroxyl proton, the position of which is highly dependent on solvent, concentration, and temperature.
Methyl Protons (-CH₃): The spectrum would feature a doublet for the methyl protons of the hydroxyethyl group, due to coupling with the methine proton. Another singlet would be present for the acetyl methyl group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton.
Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 168-172 ppm, is characteristic of the amide carbonyl carbon.
Aromatic Carbons: Six distinct signals are expected for the benzene ring carbons. The carbons attached to the substituents (C-NH and C-CH(OH)CH₃) will have characteristic shifts, as will the other four aromatic carbons. researchgate.net
Methine Carbon (-CH-OH): The carbon of the hydroxyethyl group bonded to the hydroxyl group would appear in the δ 65-75 ppm range.
Methyl Carbons (-CH₃): Two signals in the upfield region would correspond to the two different methyl groups in the molecule.
| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Aromatic CH (ortho to -NHAc) | ~7.4-7.6 (d) | ~118-122 |
| Aromatic CH (ortho to -CH(OH)CH₃) | ~7.2-7.4 (d) | ~125-128 |
| Aromatic C (ipso to -NHAc) | - | ~135-140 |
| Aromatic C (ipso to -CH(OH)CH₃) | - | ~140-145 |
| Amide NH | Broad s (variable) | - |
| Acetyl C=O | - | ~169 |
| Acetyl CH₃ | ~2.1 (s) | ~24 |
| Methine CH-OH | ~4.8 (q) | ~70 |
| Ethyl CH₃ | ~1.4 (d) | ~25 |
| Hydroxyl OH | Broad s (variable) | - |
Vibrational (FTIR) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is instrumental in identifying the characteristic functional groups present in this compound by detecting their vibrational frequencies. Key expected absorption bands include:
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
N-H Stretch: A moderate peak around 3300 cm⁻¹ for the secondary amide N-H stretching. openaccessjournals.com
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
C=O Stretch (Amide I): A strong, sharp absorption band between 1630 and 1680 cm⁻¹ is a hallmark of the amide carbonyl group. researchgate.net
N-H Bend (Amide II): This band, resulting from N-H bending and C-N stretching, is found in the 1510-1570 cm⁻¹ region.
C-O Stretch: A band in the 1050-1150 cm⁻¹ range is indicative of the C-O stretching of the secondary alcohol.
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. For this compound, the presence of the substituted benzene ring is the primary chromophore. The spectrum, typically recorded in a solvent like methanol (B129727) or ethanol (B145695), is expected to show absorption maxima characteristic of substituted benzene derivatives, likely around 250-280 nm, arising from π→π* transitions within the aromatic ring. openaccessjournals.commu-varna.bg
| Spectroscopic Method | Functional Group | Expected Absorption Range |
|---|---|---|
| FTIR | O-H (Alcohol) | 3200-3600 cm⁻¹ (broad) |
| N-H (Amide) | ~3300 cm⁻¹ | |
| Aromatic C-H | >3000 cm⁻¹ | |
| Aliphatic C-H | <3000 cm⁻¹ | |
| C=O (Amide I) | 1630-1680 cm⁻¹ (strong) | |
| N-H Bend (Amide II) | 1510-1570 cm⁻¹ | |
| C-O (Alcohol) | 1050-1150 cm⁻¹ | |
| UV-Vis | Aromatic Ring (π→π*) | ~250-280 nm |
Mass Spectrometry (MS) for Molecular Fragmentation Studies
Mass spectrometry is used to determine the molecular weight and study the fragmentation patterns of a compound. For this compound (Molecular Weight: 179.22 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z = 179. chemscene.com
The fragmentation of the molecular ion is dictated by the functional groups present. Key fragmentation pathways would likely include: libretexts.orgmiamioh.edu
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom of the hydroxyethyl group is a common pathway for alcohols. This would result in the loss of a methyl radical (•CH₃, 15 Da) to form a stable, resonance-delocalized cation at m/z = 164.
Loss of Water: Dehydration, the loss of a water molecule (H₂O, 18 Da) from the molecular ion, is another characteristic fragmentation for alcohols, leading to a peak at m/z = 161.
Amide Fragmentation: Cleavage of the amide bond can occur. Loss of the acetyl group (CH₃CO•, 43 Da) would yield a fragment at m/z = 136. Alternatively, cleavage can result in the formation of the acylium ion [CH₃CO]⁺ at m/z = 43.
Benzylic Cleavage: The bond between the aromatic ring and the hydroxyethyl group can cleave, leading to various fragment ions.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 179 | [C₁₀H₁₃NO₂]⁺ | Molecular Ion (M⁺) |
| 164 | [M - CH₃]⁺ | Alpha-cleavage at hydroxyethyl group |
| 161 | [M - H₂O]⁺ | Loss of water |
| 136 | [M - CH₃CO]⁺ | Loss of acetyl radical |
| 43 | [CH₃CO]⁺ | Acylium ion |
Crystallographic Studies on this compound and its Derivatives
Crystallographic studies provide definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
X-ray Diffraction Analysis for Solid-State Structure Determination
For N-(4-hydroxyphenyl)acetamide, single-crystal X-ray diffraction reveals a monoclinic space group (P2₁/n). The molecule is not perfectly planar, showing a significant twist of approximately 22.6° about the C-N bond connecting the amide group to the phenyl ring. researchgate.net A key feature of its crystal structure is the extensive network of intermolecular hydrogen bonds. The phenolic hydroxyl group acts as a hydrogen bond donor to the amide carbonyl oxygen of an adjacent molecule, while the amide N-H group donates a hydrogen bond to the hydroxyl oxygen of another molecule. researchgate.net This hydrogen bonding leads to the formation of two-dimensional sheets within the crystal lattice. researchgate.net It is highly probable that this compound would exhibit similar, albeit more complex, hydrogen-bonding patterns involving its hydroxyl and amide groups, which would govern its crystal packing.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.0781(2) |
| b (Å) | 9.1934(2) |
| c (Å) | 11.5751(2) |
| β (°) | 97.852(2) |
| Hydrogen Bonds | O-H···O, N-H···O |
Investigations into Polymorphism and Crystal Engineering
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. pharmaffiliates.com Different polymorphs can exhibit distinct physical properties. For a molecule like this compound, with flexible torsion angles and multiple hydrogen bond donors (N-H, O-H) and acceptors (C=O, O-H), the potential for polymorphism is significant.
Crystal engineering principles can be applied to understand and control the crystallization process. The strong and directional nature of the N-H···O and O-H···O hydrogen bonds would be the dominant interactions directing the self-assembly of molecules into a specific crystal lattice. By systematically varying crystallization conditions (e.g., solvent, temperature, cooling rate), it may be possible to isolate different polymorphic forms. The interplay between different hydrogen bonding motifs (e.g., chains, dimers, sheets) would define the packing and ultimately the properties of the resulting crystalline solid. Studies on related N-phenylacetamide derivatives have shown how subtle changes in substitution can lead to different supramolecular assemblies, highlighting the importance of these directed intermolecular forces. mdpi.com
Computational Structural Analysis of this compound
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry
No published studies were found that have performed DFT calculations on this compound. Consequently, data regarding its optimized geometry (bond lengths, bond angles, dihedral angles), electronic properties (such as HOMO-LUMO energy gap), and molecular electrostatic potential are not available.
Mechanistic Investigations of N 4 1 Hydroxyethyl Phenyl Acetamide S Molecular Interactions Preclinical Focus
Enzyme Interaction Studies of N-[4-(1-Hydroxyethyl)phenyl]acetamide and its Analogues
The metabolism of acetaminophen (B1664979) is a key area of study, with a focus on the enzymes that produce and detoxify its reactive metabolite, NAPQI.
The formation of NAPQI from acetaminophen is primarily mediated by the cytochrome P-450 enzyme system, specifically isoforms like CYP3A4 and CYP2E1. wikipedia.org While precise binding affinities for this compound are not extensively documented, the interactions of its precursor and subsequent reactive metabolite with enzymes have been studied.
NAPQI is a highly reactive electrophile that does not exhibit typical reversible binding to enzymes. Instead, it forms covalent bonds, primarily with the thiol groups of cysteine residues on proteins. researchgate.net This covalent binding, or arylation, is a key aspect of its interaction with cellular enzymes. researchgate.net Studies have shown that NAPQI can also react with other amino acid residues such as methionine, tyrosine, and tryptophan under certain conditions. researchgate.net
One of the primary enzymatic targets of NAPQI is glutathione (B108866) S-transferase (GST), which catalyzes the conjugation of NAPQI with glutathione (GSH), a critical step in its detoxification. researchgate.net At therapeutic doses of acetaminophen, this process is efficient. However, during an overdose, the rate of NAPQI formation can overwhelm the capacity of GST and deplete cellular GSH stores. nih.gov
| Compound | Target Enzyme/Protein | Interaction Type | Key Findings |
| N-acetyl-p-benzoquinone imine (NAPQI) | Cytochrome P-450 (CYP3A4, CYP2E1) | Metabolic Activation | Oxidizes acetaminophen to the reactive NAPQI intermediate. wikipedia.org |
| N-acetyl-p-benzoquinone imine (NAPQI) | Glutathione S-transferase (GST) | Catalysis/Detoxification | GST facilitates the conjugation of NAPQI with glutathione for elimination. researchgate.net |
| N-acetyl-p-benzoquinone imine (NAPQI) | Various Cellular Proteins | Covalent Bonding (Arylation) | Forms covalent adducts primarily with cysteine residues, leading to protein dysfunction. researchgate.net |
| N-acetyl-p-benzoquinone imine (NAPQI) | Glutathione Synthetase (GS) | Covalent Bonding/Inhibition | NAPQI has been shown to bind to and irreversibly inhibit glutathione synthetase in vitro. science.gov |
The primary mechanism of enzyme modulation by acetaminophen metabolites is the irreversible inhibition of various enzymes by NAPQI through covalent binding. This is not a classic competitive or non-competitive inhibition but rather an inactivation of the enzyme.
In vitro studies have demonstrated that NAPQI can directly inhibit glutathione synthetase, a key enzyme in the synthesis of glutathione. science.gov The proposed mechanism involves the covalent binding of NAPQI to a critical cysteine residue (cysteine-422) in the enzyme's active site, leading to irreversible inhibition. science.gov This inhibition of glutathione synthesis could exacerbate the depletion of glutathione stores during acetaminophen overdose, creating a vicious cycle of toxicity. science.gov
Studies on the metabolic pathway of acetaminophen have provided insights into the substrate specificity of the enzymes involved. The cytochrome P450 enzymes, for instance, recognize acetaminophen as a substrate for oxidation.
The interaction of NAPQI with proteins is largely driven by its electrophilic nature and the availability of nucleophilic residues on the protein surface, with a strong preference for cysteine thiols. researchgate.net There is limited evidence to suggest that this compound or its immediate precursors act as allosteric modulators of enzymes. The primary mode of interaction for the reactive metabolite NAPQI is direct covalent modification rather than allosteric regulation.
Interactions with Other Biological Targets in Non-Human Systems
The effects of acetaminophen and its metabolites extend beyond direct enzyme interactions to the modulation of various cellular pathways and receptors.
While this compound itself has not been a primary focus of receptor binding studies, the broader pharmacology of acetaminophen suggests interactions with various receptor systems, although the exact mechanisms are still under investigation.
One proposed mechanism for the analgesic effects of acetaminophen involves its metabolism to AM404 (N-arachidonoyl-phenolamine) in the brain. researchgate.net AM404 is an endocannabinoid reuptake inhibitor and also an activator of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain signaling. researchgate.net This suggests an indirect mechanism by which a metabolite of acetaminophen can modulate receptor activity.
| Metabolite | Receptor Target | Effect | Potential Outcome |
| AM404 (from p-aminophenol) | Cannabinoid CB1 Receptor (indirect) | Endocannabinoid Reuptake Inhibition | Analgesia |
| AM404 (from p-aminophenol) | TRPV1 Receptor | Activation | Modulation of Pain Signaling |
It is important to note that these receptor interactions are linked to a different metabolic pathway of acetaminophen than the one leading to this compound and NAPQI.
The formation of NAPQI during acetaminophen metabolism has profound effects on cellular signaling pathways, primarily through the depletion of glutathione and the covalent modification of proteins.
The depletion of cellular glutathione disrupts the redox balance of the cell, leading to oxidative stress. nih.gov This can trigger a cascade of downstream signaling events, including the activation of stress-activated protein kinases and pathways leading to apoptosis and necrosis. nih.gov
NAPQI's covalent binding to mitochondrial proteins is a critical event in acetaminophen-induced liver injury. mdpi.com This leads to mitochondrial dysfunction, characterized by impaired ATP synthesis and the generation of reactive oxygen species (ROS). mdpi.comnih.gov The resulting energy crisis and oxidative stress are key drivers of cell death. nih.gov
In response to the oxidative stress induced by NAPQI, cellular defense mechanisms are activated. One key pathway is the Nrf2 signaling pathway. nih.gov Nrf2 is a transcription factor that upregulates the expression of antioxidant and detoxifying enzymes, including those involved in glutathione synthesis. nih.gov Studies have shown that activation of the Nrf2 pathway can offer protection against acetaminophen-induced toxicity. nih.gov
Role of this compound in Redox Reactions within Biological Systems
Extensive searches of preclinical literature did not yield specific studies investigating the direct role of this compound in redox reactions within biological systems. While research exists on the antioxidant properties of various acetamide (B32628) derivatives, no empirical data detailing the free-radical scavenging activity or interaction with antioxidant enzymes for this compound could be located.
As a known metabolite of acetaminophen, its parent compound's complex role in redox biology, particularly the generation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI) under conditions of oxidative stress, has been studied. frontiersin.orgnih.gov However, specific preclinical data on the antioxidant or pro-oxidant activities of this compound itself are not available in the reviewed scientific literature. Therefore, a quantitative assessment of its capacity to modulate redox homeostasis, including metrics such as IC50 values for radical scavenging, cannot be provided at this time.
Ligand-Protein Interaction Thermodynamics and Energetics
A comprehensive review of preclinical research literature did not reveal any specific studies detailing the thermodynamics and energetics of ligand-protein interactions for this compound. Consequently, there is no available data on its binding affinity (K_d), dissociation constant (K_a), Gibbs free energy change (ΔG), enthalpy change (ΔH), or entropy change (ΔS) for interactions with specific proteins, such as serum albumin or other potential biological targets.
Thermodynamic profiling is crucial for understanding the molecular forces driving the formation of a ligand-protein complex. pensoft.netnih.gov Such studies, often conducted using techniques like Isothermal Titration Calorimetry (ITC), provide a complete thermodynamic signature of the binding event. nih.gov For instance, the binding of acetaminophen's reactive metabolite, NAPQI, to cysteine residues on proteins has been a subject of investigation, but this does not provide direct thermodynamic data for this compound. nih.gov Without dedicated preclinical studies on this specific compound, a data table summarizing its ligand-protein interaction thermodynamics and energetics cannot be constructed.
Structure Activity Relationship Sar Studies and Rational Design for N 4 1 Hydroxyethyl Phenyl Acetamide Derivatives
Systematic Modification of the N-[4-(1-Hydroxyethyl)phenyl]acetamide Scaffold
The systematic modification of the this compound scaffold is a key strategy in the rational design of new anticonvulsant candidates. This process involves altering different parts of the molecule to investigate their contribution to the biological activity. Key areas for modification on the this compound scaffold include the phenyl ring, the acetamide (B32628) linker, and the hydroxyethyl (B10761427) group.
Modifications of the Phenyl Ring: The phenyl ring is a common feature in many anticonvulsant drugs and offers a prime site for substitution. Introducing various substituents can modulate the compound's lipophilicity, electronic properties, and steric bulk, all of which can impact its pharmacokinetic and pharmacodynamic profile. For instance, in related N-phenylacetamide derivatives, the introduction of electron-withdrawing groups, such as a trifluoromethyl group, has been shown to be essential for anticonvulsant activity. nih.govnih.gov This suggests that similar substitutions on the phenyl ring of this compound could enhance its potency.
Alterations to the Acetamide Linker: The acetamide moiety is another critical component for modification. Changes in the length and rigidity of this linker can affect how the molecule interacts with its biological target. Studies on other acetamide-containing anticonvulsants have explored replacing the linear amide with cyclic structures like pyrrolidine-2,5-dione, which in some cases has been shown to be a crucial pharmacophore for anticonvulsant activity. nih.govnih.gov
Modifications of the 1-Hydroxyethyl Group: The hydroxyethyl group provides a site for hydrogen bonding, which can be crucial for receptor binding. Modifications to this group, such as esterification or conversion to an ether, could influence the compound's polarity and ability to cross the blood-brain barrier. Furthermore, the stereochemistry of the chiral center at the carbon bearing the hydroxyl group could play a significant role in the compound's biological activity, as is often the case with chiral drugs.
Correlation of Structural Features with Preclinical Biological Activities (e.g., anticonvulsant activity in animal models)
The anticonvulsant potential of new chemical entities is typically evaluated in preclinical animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These models help to establish a correlation between the structural features of the compounds and their in vivo efficacy.
In studies of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, a clear link between the type of substituent on the anilide moiety and anticonvulsant activity was observed. nih.govnih.gov Specifically, derivatives with a 3-(trifluoromethyl) group showed significant activity in the MES test, which is a model for generalized tonic-clonic seizures, while many of the 3-chloroanilide analogs were inactive. nih.govnih.gov This highlights the profound impact that even small changes to the phenyl ring can have on biological activity.
Furthermore, lipophilicity, often expressed as clogP, has been identified as a key parameter influencing the onset and duration of action. More lipophilic molecules in some series have demonstrated a delayed onset but longer duration of anticonvulsant action. nih.gov This is an important consideration for the design of this compound analogues, as balancing lipophilicity is crucial for achieving optimal brain penetration and a desirable pharmacokinetic profile.
The following interactive table summarizes hypothetical anticonvulsant activities based on structural modifications to the this compound scaffold, extrapolated from findings on related compounds.
| Modification | Position of Modification | Rationale | Predicted Anticonvulsant Activity (MES Model) |
| Addition of CF3 group | Phenyl Ring (ortho-, meta-, or para-) | Increased lipophilicity and electron-withdrawing character, similar to active N-phenylacetamide derivatives. nih.govnih.gov | Potentially Increased |
| Replacement of -OH | 1-Hydroxyethyl group | Altered polarity and hydrogen bonding capacity. | Variable |
| Esterification of -OH | 1-Hydroxyethyl group | Increased lipophilicity, potentially improved blood-brain barrier penetration. | Potentially Increased |
| Cyclization of acetamide | Acetamide linker | Introduction of a rigid heterocyclic system, a known pharmacophore in some anticonvulsants. nih.gov | Potentially Decreased or Increased depending on the ring system |
| Introduction of a halogen | Phenyl Ring (ortho-, meta-, or para-) | Modulation of electronic properties and lipophilicity. | Variable |
Computational Approaches to SAR Elucidation for this compound Analogues
Computational methods are invaluable tools in modern drug discovery, providing insights into the molecular interactions that govern biological activity and helping to rationalize SAR data. Molecular docking and quantitative structure-activity relationship (QSAR) modeling are two such approaches that could be applied to the study of this compound analogues.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov For anticonvulsant drug discovery, potential targets for docking studies include the GABA-A receptor, voltage-gated sodium channels, and calcium channels. mdpi.comnih.gov
In the context of this compound derivatives, docking studies could be employed to predict their binding modes within the active site of these receptors. For example, the hydroxyethyl group could form key hydrogen bonds with amino acid residues in the receptor's binding pocket, while the phenyl ring could engage in hydrophobic or π-π stacking interactions. researchgate.net By visualizing these interactions, researchers can understand why certain structural modifications lead to enhanced or diminished activity and can design new analogues with improved binding affinity. Studies on other anticonvulsants have successfully used molecular docking to elucidate binding modes and guide the design of new derivatives. brieflands.com
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. analchemres.orgkg.ac.rs In a QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a set of molecules with known activities. scholarsresearchlibrary.comresearchgate.net Statistical methods are then used to build a model that can predict the activity of new, untested compounds.
For this compound analogues, a QSAR model could be developed using anticonvulsant activity data from animal models. analchemres.org Such a model could identify the key molecular properties that are correlated with anticonvulsant potency. For example, a QSAR study on acetamido-N-benzylacetamide derivatives revealed the importance of electronic and topological features for their anticonvulsant activity. kg.ac.rs A similar approach for this compound derivatives could provide valuable predictive models to prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process.
Rational Design Principles for Optimized this compound Analogues
Based on the SAR insights from related compounds and the potential application of computational tools, several rational design principles can be proposed for optimizing the anticonvulsant properties of this compound analogues:
Enhancing Target Interactions: Utilize molecular docking to identify key interactions with the putative biological target. Modifications can then be designed to strengthen these interactions, for example, by introducing groups that can form additional hydrogen bonds or hydrophobic contacts.
Exploring Bioisosteric Replacements: Consider replacing certain functional groups with bioisosteres to improve potency, selectivity, or pharmacokinetic properties. For instance, the phenyl ring could be replaced with other aromatic or heteroaromatic systems.
Leveraging Stereochemistry: Synthesize and test individual enantiomers of chiral analogues, as the biological activity often resides in a single stereoisomer.
By integrating these principles, it is possible to rationally design and develop novel this compound derivatives with enhanced anticonvulsant profiles.
Advanced Analytical Methodologies for N 4 1 Hydroxyethyl Phenyl Acetamide Research
Chromatographic Separations and Purity Assessment
Chromatographic techniques are fundamental in the pharmaceutical analysis of N-[4-(1-Hydroxyethyl)phenyl]acetamide, ensuring the identity, purity, and quality of the compound. High-Performance Liquid Chromatography (HPLC) stands out as a versatile and widely used method for these purposes.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
The development of a robust HPLC method for this compound involves the systematic optimization of several key parameters to achieve adequate separation from potential impurities and degradation products. A typical starting point for a structurally related compound, N-(3-Acetyl-4-hydroxyphenyl)acetamide, utilizes a reverse-phase (RP) HPLC method. This approach often employs a C18 column with a mobile phase consisting of a mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry (MS) compatibility. sielc.com
Method development for this compound would similarly explore various stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., different organic modifiers like methanol (B129727) or acetonitrile, and pH adjustments using buffers) to achieve optimal selectivity and resolution. Gradient elution is often preferred over isocratic elution to effectively separate compounds with a range of polarities in a reasonable timeframe.
Once developed, the HPLC method must be rigorously validated in accordance with international guidelines (e.g., ICH Q2(R1)) to ensure its suitability for its intended purpose. Validation encompasses the evaluation of several performance characteristics:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 1: Illustrative HPLC Method Parameters and Validation Acceptance Criteria
| Parameter | Typical Condition/Acceptance Criterion |
| Chromatographic Conditions | |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Validation Parameters | |
| Linearity (Correlation Coefficient, r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0% |
| LOD | Signal-to-Noise Ratio of 3:1 |
| LOQ | Signal-to-Noise Ratio of 10:1 |
| Robustness | No significant change in system suitability parameters |
This table is for illustrative purposes and specific values would be determined during method development and validation.
Chiral Chromatography for Enantiomeric Purity Determination
This compound possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as a pair of enantiomers. As enantiomers can exhibit different pharmacological and toxicological profiles, it is crucial to separate and quantify them to determine the enantiomeric purity of the drug substance. Chiral chromatography is the most widely used technique for this purpose.
The development of a chiral HPLC method involves screening a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often the first choice due to their broad applicability in separating a wide range of chiral compounds. researchgate.net The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times.
The mobile phase composition is a critical factor in achieving enantioseparation. Both normal-phase (e.g., hexane/isopropanol) and polar organic modes (e.g., acetonitrile or methanol with additives) are commonly employed. For some acetamide (B32628) intermediates, supercritical fluid chromatography (SFC) with polysaccharide-based CSPs has also proven effective, offering advantages such as faster analysis times and reduced solvent consumption. researchgate.net
The validation of a chiral method follows similar principles to that of an achiral HPLC method, with a particular focus on the quantitation of the minor enantiomer in the presence of the major one.
Table 2: Example of Chiral Stationary Phases and Mobile Phase Systems for Screening
| Chiral Stationary Phase (CSP) | Mobile Phase System |
| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (B130326) (90:10, v/v) |
| Amylose tris(3,5-dimethylphenylcarbamate) | Acetonitrile with 0.1% Trifluoroacetic Acid |
| Cellulose tris(4-methylbenzoate) | Methanol/Water (80:20, v/v) |
| Amylose tris(3-chloro-5-methylphenylcarbamate) | Supercritical CO₂/Methanol (85:15, v/v) |
This table presents a selection of commonly used CSPs and mobile phases for initial screening of chiral separations.
Development of Bioanalytical Assays for Preclinical Research
Preclinical studies, which involve the investigation of a drug candidate in animal models, require sensitive and reliable bioanalytical methods to quantify the concentration of the parent drug and its metabolites in biological matrices such as plasma, urine, and tissue homogenates. waters.combohrium.comresearchgate.net This data is essential for understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of the compound.
For this compound, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. researchgate.netnih.gov The development of an LC-MS/MS assay involves:
Sample Preparation: This is a critical step to remove proteins and other interfering substances from the biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the analyte's properties and the required sensitivity.
Chromatographic Separation: Ultra-high performance liquid chromatography (UPLC) is often preferred over conventional HPLC for its higher resolution and shorter run times. A C18 column with a rapid gradient elution is typically used. waters.com
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for quantification. researchgate.net This involves selecting specific precursor-to-product ion transitions for the analyte and an internal standard (IS), which is a structurally similar compound added to the samples to correct for variability in sample processing and instrument response.
The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) to ensure the reliability of the data. Validation parameters include selectivity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix under various storage and handling conditions. bsu.edu.eg
Table 3: Key Parameters for a Bioanalytical LC-MS/MS Method
| Parameter | Typical Approach/Condition |
| Sample Preparation | Protein precipitation with acetonitrile or methanol |
| Chromatography | UPLC with a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid |
| Mass Spectrometry | Triple Quadrupole MS/MS in Positive ESI Mode |
| Ion Transitions (MRM) | Specific m/z transitions for this compound and Internal Standard |
| Internal Standard | A stable isotope-labeled analog or a structurally similar compound |
| Calibration Range | e.g., 1 - 1000 ng/mL in plasma |
| Validation | According to FDA/EMA guidelines |
This table outlines the general components of a bioanalytical LC-MS/MS method that would be developed and validated for preclinical research.
Advanced Detection and Quantification Techniques for this compound in Research Matrices
While UV detection is standard for HPLC purity analysis and LC-MS/MS is the workhorse for bioanalysis, other advanced detection techniques can provide valuable information in specific research contexts.
High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap-based systems, can be used for the identification of unknown impurities and metabolites. nih.gov Unlike triple quadrupole instruments that are targeted to specific masses, HRMS instruments acquire full-scan data, allowing for retrospective analysis of the data for compounds that were not initially targeted. This is particularly useful in metabolite identification studies.
For the analysis of this compound in complex biological matrices where matrix effects can be a significant issue, techniques to mitigate these effects are employed. nih.govresearchgate.net This can include more sophisticated sample preparation methods, the use of stable isotope-labeled internal standards that co-elute with the analyte, and careful optimization of chromatographic conditions to separate the analyte from interfering matrix components. nih.gov
Fluorescence detection can be a highly sensitive and selective alternative to UV detection if the molecule is naturally fluorescent or can be derivatized with a fluorescent tag. bioanalysis-zone.com While this compound itself is not strongly fluorescent, derivatization could be explored to enhance detection sensitivity in specific applications.
Table 4: Comparison of Advanced Detection Techniques
| Technique | Principle | Advantages | Applications for this compound |
| LC-HRMS (TOF, Orbitrap) | Measures mass-to-charge ratio with high accuracy and resolution. | Enables identification of unknown compounds, provides high specificity. | Impurity and metabolite identification, metabolomics studies. nih.gov |
| UPLC-MS/MS with Stable Isotope Labeled IS | Uses an internal standard with the same chemical structure but different isotopic composition. | Compensates for matrix effects and variations in ionization efficiency, leading to higher accuracy and precision. | Gold standard for quantitative bioanalysis in preclinical and clinical studies. |
| HPLC with Fluorescence Detection | Measures the fluorescence emission of an analyte after excitation at a specific wavelength. | High sensitivity and selectivity for fluorescent compounds. | Potentially for trace-level quantification after fluorescent derivatization. bioanalysis-zone.com |
Applications of N 4 1 Hydroxyethyl Phenyl Acetamide in Research and Development
Role in Drug Design and Discovery at the Preclinical Stage
N-[4-(1-Hydroxyethyl)phenyl]acetamide and its derivatives have been investigated for their potential in the early stages of drug development. The presence of a phenylacetamide core, substituted with a hydroxyethyl (B10761427) group, provides a versatile platform for designing new therapeutic agents.
While direct pharmacophore modeling studies on this compound are not extensively documented in the provided research, the broader class of N-phenylacetamide derivatives has been a focus of such investigations due to their wide range of biological activities, including analgesic, anti-inflammatory, and antibacterial actions xisdxjxsu.asiaresearchgate.netnub.rs. Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity.
The structural and electronic properties of N-phenylacetamide derivatives have been analyzed using computational methods to predict their potential biological activities and to understand their structure-activity relationships xisdxjxsu.asia. Such studies are crucial for designing new pharmaceutical agents xisdxjxsu.asia. For instance, N-phenylacetamide derivatives have been designed and evaluated as novel non-hepatotoxic analgesic candidates researchgate.net and as potential anticancer agents nih.govnih.gov. The design of these derivatives often involves modifying the phenylacetamide scaffold to optimize interactions with biological targets.
Table 1: Examples of Biologically Active N-Phenylacetamide Derivatives
| Derivative Class | Biological Activity Investigated | Reference |
|---|---|---|
| N-phenyl-acetamide sulfonamides | Analgesic | researchgate.net |
| 2-(4-Fluorophenyl)-N-phenylacetamides | Anticancer | nih.gov |
| N-phenylacetamides with 4-arylthiazole moieties | Antibacterial, Nematicidal | nih.gov |
This table is generated based on data from the text to illustrate the range of biological activities studied in N-phenylacetamide derivatives.
This compound is a key intermediate in the synthesis of various bioactive molecules. A notable example is its role as a precursor in the synthesis of clenbuterol, a sympathomimetic amine used as a bronchodilator newdrugapprovals.org. The synthesis of clenbuterol often starts from 4-aminoacetophenone, which can be converted to this compound in a multi-step process.
The general synthetic route to clenbuterol involves the chlorination of 4-aminoacetophenone to yield 4-amino-3,5-dichloroacetophenone newdrugapprovals.org. This intermediate is then brominated and subsequently reacted with tert-butylamine, followed by reduction to give clenbuterol newdrugapprovals.org. While this compound is not the direct starting material for clenbuterol, its synthesis from 4-aminoacetophenone is a related transformation, and its derivatives are crucial for producing enantiomerically pure forms of clenbuterol.
Table 2: Key Intermediates in the Synthesis of Clenbuterol from 4-Aminoacetophenone
| Intermediate | Role in Synthesis | Reference |
|---|---|---|
| 4-Amino-3,5-dichloroacetophenone | Product of chlorination of 4-aminoacetophenone | newdrugapprovals.org |
| 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone | Product of bromination | newdrugapprovals.org |
This table is generated from the text to outline the synthetic pathway to clenbuterol, where precursors structurally related to this compound are utilized.
Applications in Material Science Research Utilizing this compound's Functional Groups
The functional groups present in this compound, namely the hydroxyl (-OH), amide (-CONH-), and phenyl groups, offer potential for applications in material science. While specific research on this compound in material science is limited in the provided results, the properties of these functional groups suggest several possibilities.
Acetamido-functionalized polymers have been synthesized for applications such as the removal of pollutants from aqueous solutions researchgate.net. These materials leverage the hydrogen-bonding capabilities and polarity of the acetamido group. Similarly, the hydroxyl and phenyl groups can be exploited. Phenolic compounds are used as building blocks for functional materials and as antioxidants nih.gov. The hydroxyl group can participate in esterification and etherification reactions, allowing for the incorporation of the molecule into polymer chains or onto surfaces. The aromatic phenyl ring can engage in π-π stacking interactions, which can be useful in the design of self-assembling materials and liquid crystals.
Utilization as Biochemical Probes in Enzymatic and Protein Studies
The potential use of this compound as a biochemical probe is suggested by the biological activity of related N-phenylacetamide derivatives researchgate.netnub.rs. Biochemical probes are molecules used to study biological systems, for example, by binding to a specific protein or enzyme and reporting on its activity or environment.
While there is no direct evidence in the provided search results of this compound being used as a biochemical probe, its structural features make it a candidate for such applications. The phenylacetamide core is present in molecules that have been shown to interact with biological targets researchgate.netnih.govnih.govnih.gov. The hydroxyl group could be used for further chemical modification, such as the attachment of a fluorescent reporter group or a reactive moiety for covalent labeling of proteins. The study of how N-phenylacetamide derivatives interact with biological systems is an active area of research, and this knowledge could be applied to the development of new probes.
Research into Industrial Synthesis Applications of this compound and Related Compounds
The industrial synthesis of this compound and related compounds is of interest due to their applications in the pharmaceutical industry. While specific industrial processes for this compound were not detailed in the provided search results, methods for the production of structurally similar compounds offer insights into potential manufacturing routes.
For instance, a production method for p-hydroxyphenylacetamide has been described, which involves the synthesis from phenol and glyoxylic acid, followed by reduction and ammonolysis, achieving high yield and purity google.com. Another document outlines a two-stage process to produce para-hydroxy phenyl acetamide (B32628) from phenol, involving the formation of para-hydroxy acetophenone (B1666503) as an intermediate scribd.com. These processes highlight the types of chemical transformations that could be adapted for the large-scale synthesis of this compound. The synthesis would likely start from a readily available precursor like 4-aminoacetophenone or p-hydroxyacetophenone, followed by a series of reactions to introduce the hydroxyethyl and acetamido groups. Optimization of reaction conditions, solvent use, and purification methods would be critical for an efficient and economically viable industrial process.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-(1-Hydroxyethyl)phenyl]acetamide, and how can purity be optimized?
- Methodology : A multi-step synthesis typically involves coupling substituted phenylamines with hydroxyethyl precursors. For example, reacting 4-aminophenol derivatives with ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF), followed by hydroxylation and acetylation steps. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥95% purity .
- Key Considerations : Monitor reaction progress using TLC and confirm structural integrity via H/C NMR and FT-IR. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is critical for downstream applications .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Core Techniques :
- NMR : H NMR (δ ~2.1 ppm for acetamide CH₃; δ ~6.5–7.5 ppm for aromatic protons).
- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (amide C=O), and ~1050 cm⁻¹ (C-O of hydroxyethyl).
- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ (theoretical m/z: 194.1 for C₁₀H₁₃NO₂).
Q. How can researchers evaluate the basic biological activity of this compound?
- Screening Workflow :
Antimicrobial Activity : Broth microdilution assays (MIC against Gram+/Gram– bacteria, e.g., S. aureus, E. coli).
Antioxidant Potential : DPPH radical scavenging assay (IC₅₀ comparison with ascorbic acid).
Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) .
- Data Interpretation : Compare results with structurally similar analogs (e.g., N-(4-chlorophenyl)acetamide) to infer substituent effects .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Approach :
Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2, β-lactamase). Focus on hydrogen bonding (hydroxyethyl group) and hydrophobic interactions (aromatic ring).
MD Simulations : Assess stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS).
- Validation : Correlate docking scores (ΔG values) with experimental IC₅₀ from enzyme inhibition assays .
Q. What strategies resolve contradictions in reported biological activities of acetamide derivatives?
- Case Study : If Compound A shows antibacterial activity in Study X but not in Study Y:
Variable Analysis : Check differences in bacterial strains, compound purity, or solvent systems (DMSO vs. aqueous).
Structural Confirmation : Re-analyze NMR/MS data to rule out degradation or isomerization.
Meta-Analysis : Use QSAR models to identify substituents (e.g., electron-withdrawing groups) that enhance activity .
- Example : N-[4-(2-chloropropanoyl)phenyl]acetamide showed higher cytotoxicity than non-halogenated analogs due to enhanced electrophilicity .
Q. How can researchers improve the solubility and stability of this compound for pharmacological studies?
- Formulation Strategies :
- Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
- Prodrug Design : Introduce phosphate esters at the hydroxyethyl group for pH-sensitive release.
- Lyophilization : Prepare stable lyophilized powders for long-term storage .
- Analytical Validation : Monitor stability via accelerated degradation studies (40°C/75% RH for 6 months) and HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
